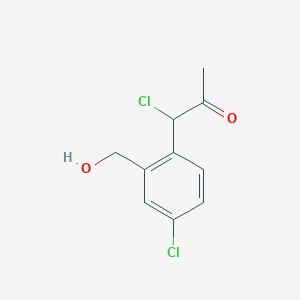
1-Chloro-1-(4-chloro-2-(hydroxymethyl)phenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-1-(4-chloro-2-(hydroxymethyl)phenyl)propan-2-one is an organic compound with a complex structure that includes both chloro and hydroxymethyl functional groups
Méthodes De Préparation
The synthesis of 1-Chloro-1-(4-chloro-2-(hydroxymethyl)phenyl)propan-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the chlorination of a suitable precursor followed by the introduction of the hydroxymethyl group under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-Chloro-1-(4-chloro-2-(hydroxymethyl)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chloro groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Chloro-1-(4-chloro-2-(hydroxymethyl)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Chloro-1-(4-chloro-2-(hydroxymethyl)phenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The chloro and hydroxymethyl groups can form bonds with various biological molecules, affecting their function and activity. The pathways involved may include enzyme inhibition or activation, depending on the specific context of its use.
Comparaison Avec Des Composés Similaires
1-Chloro-1-(4-chloro-2-(hydroxymethyl)phenyl)propan-2-one can be compared with similar compounds such as:
1-Chloro-1-(4-chloro-2-(hydroxymethyl)phenyl)ethanone: Similar structure but with an ethanone group instead of propanone.
1-Chloro-1-(4-chloro-2-(hydroxymethyl)phenyl)butan-2-one: Similar structure but with a butanone group instead of propanone. These compounds share some chemical properties but differ in their reactivity and applications due to the variations in their carbon chain length and functional groups.
Propriétés
Formule moléculaire |
C10H10Cl2O2 |
|---|---|
Poids moléculaire |
233.09 g/mol |
Nom IUPAC |
1-chloro-1-[4-chloro-2-(hydroxymethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H10Cl2O2/c1-6(14)10(12)9-3-2-8(11)4-7(9)5-13/h2-4,10,13H,5H2,1H3 |
Clé InChI |
SGTZRHYXBIKAQH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C1=C(C=C(C=C1)Cl)CO)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


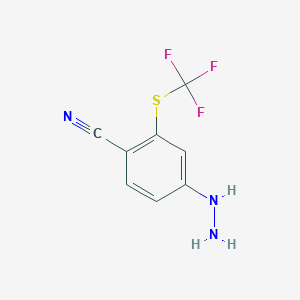


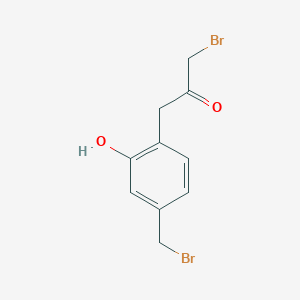
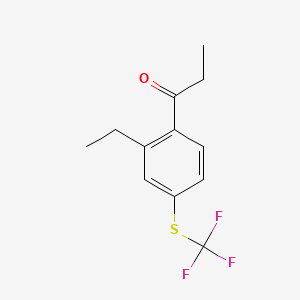

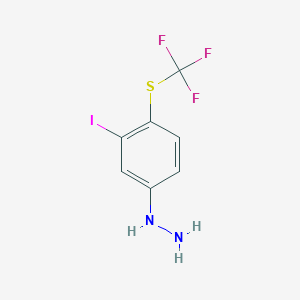
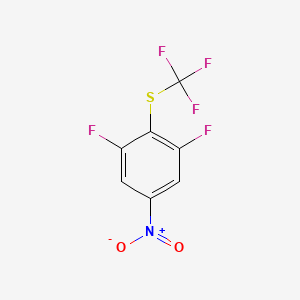

![1-Butyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B14046501.png)

![2-(Chloromethyl)-7-fluoroimidazo[1,2-a]pyridine](/img/structure/B14046511.png)


